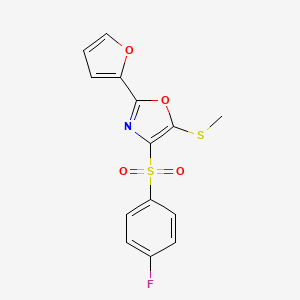

![molecular formula C15H12BrClN4S B12135874 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12135874.png)

3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-ブロモフェニル)メチルチオ]-5-(4-クロロフェニル)-1,2,4-トリアゾール-4-アミン: は、化学式C15H10BrClN4S としても知られており、多様な用途を持つ魅力的な化合物です。合成、反応、科学的意義を探ってみましょう。

2. 製法

合成経路:: この化合物の合成には、いくつかの段階が必要です。一般的な方法の1つは、鈴木・宮浦カップリングと呼ばれる強力な炭素-炭素結合形成反応です。このプロセスでは、アリールまたはビニルボロン試薬が、パラジウム触媒の存在下で、アリールまたはビニルハライドと反応します。 ボロン試薬は求核性パートナーとして機能し、その有機基をパラジウム中心に移します .

反応条件::ボロン試薬: 鈴木・宮浦カップリングには、さまざまなボロン試薬が開発されています。これらには、アリールボロン酸、アリールボロネートエステル、および有機トリフルオロホウ素塩が含まれます。

パラジウム触媒: 通常、パラジウム錯体(例:PdCl(PhCN))が使用されます。

塩基: 塩基(例:KCO)は反応を促進します。

溶媒: 一般的な溶媒には、DMF、DMSO、またはトルエンが含まれます。

工業生産:: 研究室では通常、小規模な方法が使用されますが、工業生産では大規模なプロセスが関与することがあります。反応条件の最適化、スケーラビリティ、およびコスト効率は重要な考慮事項です。

準備方法

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Reaction Conditions::Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, arylboronate esters, and organotrifluoroborates.

Palladium Catalyst: Typically, palladium complexes (e.g., PdCl(PhCN)) are used.

Base: A base (e.g., KCO) facilitates the reaction.

Solvent: Common solvents include DMF, DMSO, or toluene.

Industrial Production:: While research laboratories often use small-scale methods, industrial production may involve large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

化学反応の分析

反応::

クロスカップリング: 鈴木・宮浦カップリングには、アリールまたはビニル基のクロスカップリングが含まれます。

官能基の耐性: この反応はさまざまな官能基に耐性があり、用途が広い。

アリールボロン酸: ボロン試薬として使用されます。

アリールハライド: ボロン試薬と反応します。

パラジウム触媒: トランスメタル化を促進します。

主な生成物:: このカップリング反応の主な生成物は、目的の1,2,4-トリアゾール-4-アミン誘導体です。

4. 科学研究への応用

化学::医薬品化学: この化合物は、創薬のための足場として役立つ可能性があります。

材料科学: その独特の構造は、材料設計に役立つ可能性があります。

抗菌性: 抗菌剤としての可能性を調査します。

生物活性: 細胞プロセスへの影響を調べます。

農薬: 作物保護における使用を評価します。

製薬: 製薬用途を評価します。

科学的研究の応用

Chemistry::

Medicinal Chemistry: This compound may serve as a scaffold for drug development.

Materials Science: Its unique structure could find applications in materials design.

Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

Biological Activity: Explore its effects on cellular processes.

Agrochemicals: Evaluate its use in crop protection.

Pharmaceuticals: Assess its pharmaceutical applications.

作用機序

正確な作用機序は、現在も活発な研究分野です。特定の分子標的または経路との相互作用を介して、細胞プロセスに影響を与える可能性があります。

6. 類似化合物の比較

直接的な類似体は見つかりませんでしたが、この化合物の官能基のユニークな組み合わせがそれを際立たせています。さらなる比較研究が必要です。

特性

分子式 |

C15H12BrClN4S |

|---|---|

分子量 |

395.7 g/mol |

IUPAC名 |

3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C15H12BrClN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2 |

InChIキー |

MWENIVYSXXPDDT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)

![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)

![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135807.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)

![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135819.png)

![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135832.png)

![N-[1,3,4]Thiadiazol-2-yl-isobutyramide](/img/structure/B12135834.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)

![(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12135846.png)

![Methyl 4,5-dimethyl-2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B12135855.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12135859.png)

![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12135866.png)